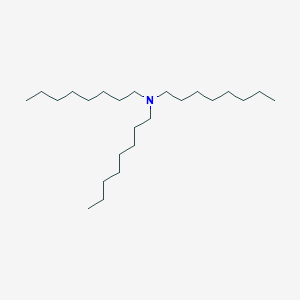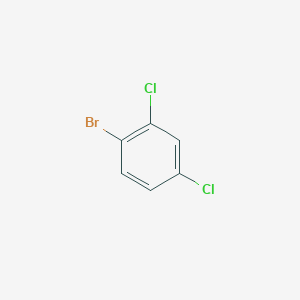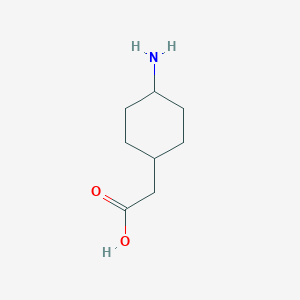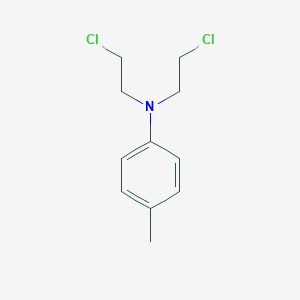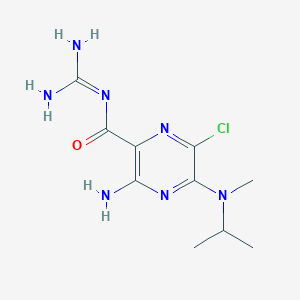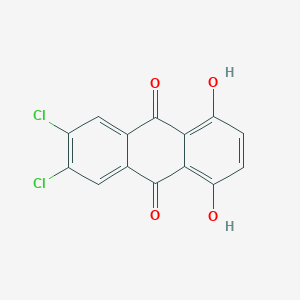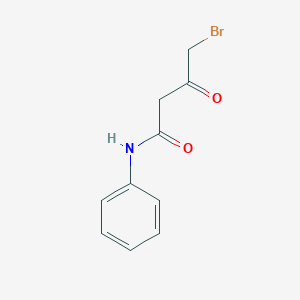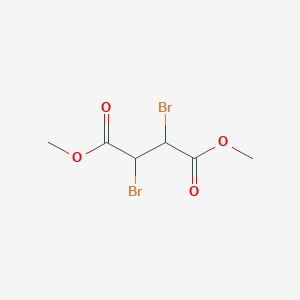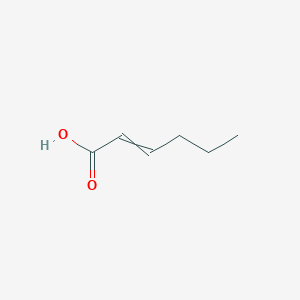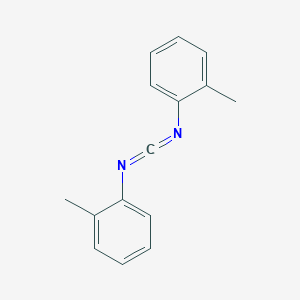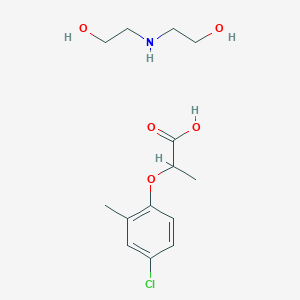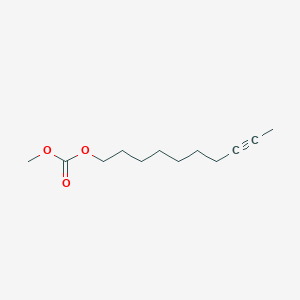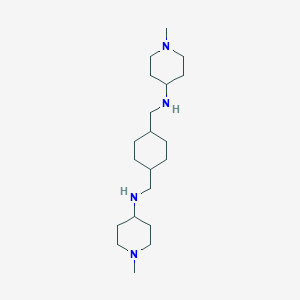
1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)-, commonly known as BAMM, is a chemical compound that has recently gained significant attention in the scientific community. BAMM is a chiral molecule with two enantiomers, (E)-BAMM and (Z)-BAMM. (E)-BAMM is the more potent enantiomer and is the focus of BAMM is widely used in scientific research due to its unique properties, including its ability to act as a chiral auxiliary and a ligand for various metal catalysts.
Mécanisme D'action
The mechanism of action of (E)-BAMM is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and electrostatic interactions. In particular, (E)-BAMM has been shown to bind to proteins and enzymes, including cholinesterase and acetylcholinesterase.
Effets Biochimiques Et Physiologiques
BAMM has been shown to exhibit a range of biochemical and physiological effects, including anticholinesterase activity, analgesic effects, and antitumor activity. In particular, (E)-BAMM has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can result in improved cognitive function. Additionally, (E)-BAMM has been shown to exhibit analgesic effects in animal models, possibly through its interaction with opioid receptors. Finally, (E)-BAMM has been investigated for its potential antitumor activity, with promising results in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-BAMM is its ability to act as a chiral auxiliary and ligand for various metal catalysts. This makes it a valuable tool in organic synthesis and asymmetric catalysis. Additionally, (E)-BAMM has been shown to exhibit a range of biological activities, making it a potential drug candidate. However, there are also limitations to using (E)-BAMM in lab experiments. For example, it is a relatively complex molecule to synthesize, which can limit its availability and increase the cost of experiments. Additionally, the mechanism of action of (E)-BAMM is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are numerous future directions for research involving (E)-BAMM. One potential area of focus is the development of new synthetic methods for (E)-BAMM and its derivatives. Additionally, further investigation into the mechanism of action of (E)-BAMM and its biological targets could lead to the development of new drugs for a range of conditions. Finally, (E)-BAMM could be further explored as a potential ligand for metal catalysts, with the goal of developing new, highly enantioselective catalysts.
Méthodes De Synthèse
The synthesis of (E)-BAMM involves the reaction of cyclohexanone with methylamine and 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield (E)-BAMM.
Applications De Recherche Scientifique
BAMM has found numerous applications in scientific research, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, BAMM is used as a chiral auxiliary to control the stereochemistry of reactions. Asymmetric catalysis involves the use of chiral ligands such as BAMM to catalyze reactions with high enantioselectivity. In medicinal chemistry, BAMM has been investigated as a potential drug candidate due to its ability to interact with biological targets.
Propriétés
Numéro CAS |
1166-64-9 |
|---|---|
Nom du produit |
1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)- |
Formule moléculaire |
C20H40N4 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C20H40N4/c1-23-11-7-19(8-12-23)21-15-17-3-5-18(6-4-17)16-22-20-9-13-24(2)14-10-20/h17-22H,3-16H2,1-2H3 |
Clé InChI |
STMCRUBVLOKMKB-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
SMILES canonique |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
Autres numéros CAS |
1166-64-9 |
Synonymes |
N,N'-Bis(1-methyl-4-piperidyl)-1α,4β-cyclohexanebis(methanamine) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



